molecular formula C13H15NO2 B113726 Ethyl 3-cyano-3-phenylbutanoate CAS No. 123064-05-1

Ethyl 3-cyano-3-phenylbutanoate

Cat. No. B113726
M. Wt: 217.26 g/mol
InChI Key: IAYGTAIDMGEZSW-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-phenylbutanoate is a chemical compound that is an important intermediate in the synthesis of various pharmaceuticals. While the provided papers do not directly discuss ethyl 3-cyano-3-phenylbutanoate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding ethyl 3-cyano-3-phenylbutanoate.

Synthesis Analysis

The synthesis of related cyano compounds involves various chemical reactions. For instance, ethyl cyanoethylphenylacetate, a related compound, is synthesized from benzyl cyanide and diethyl carbonate using sodium ethanolate and ethyl bromide . Similarly, ethyl (R)-4-cyano-3-hydroxybutanoate is synthesized using chemical and enzymatic approaches, highlighting the importance of biocatalysts such as halohydrin dehalogenase and nitrilase . These methods could potentially be adapted for the synthesis of ethyl 3-cyano-3-phenylbutanoate.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized by IR, UV, and NMR spectroscopy, and its crystal structure was determined, showing the enamine tautomer with specific bond distances . These techniques could be applied to determine the molecular structure of ethyl 3-cyano-3-phenylbutanoate.

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions such as N≡π and O≡π, as well as hydrogen bonding, which influence the crystal packing . Additionally, the pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been studied, revealing the reaction products and rate coefficients . These findings can provide insights into the reactivity and stability of ethyl 3-cyano-3-phenylbutanoate under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structure and the interactions they undergo. For instance, the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates is influenced by nonhydrogen bonding interactions . The pyrolysis of ethyl 3-hydroxy-3-methylbutanoate provides information on its thermal stability and decomposition products . These properties are crucial for the practical application of ethyl 3-cyano-3-phenylbutanoate in pharmaceutical synthesis.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-cyano-3-phenylbutanoate plays a crucial role as an intermediate in the synthesis of various compounds. It has been used to synthesize a range of benzo[h]quinazolines, triazole, and tetrazole derivatives. These compounds are synthesized from ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, showcasing the reactivity and versatility of the cyanoester in forming complex molecules with potential psychotropic activity (Grigoryan et al., 2011). Similarly, the compound has been involved in the synthesis of antineoplastic (anti-cancer) compounds, indicating its significance in medicinal chemistry (Markosyan et al., 2014).

Crystal Packing and Interactions

The crystal packing of certain derivatives of ethyl 3-cyano-3-phenylbutanoate involves unique non-hydrogen bonding interactions like N⋯π and O⋯π interactions. These interactions contribute to the stabilization of the crystal structure, offering insights into the design of new materials and compounds (Zhang et al., 2011).

Biocatalysis and Enantioselective Synthesis

The compound is pivotal in biocatalysis, serving as a precursor for the synthesis of enantiomerically pure compounds. Enzymatic approaches have been employed to prepare both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, demonstrating the compound's utility in producing enantiomerically pure substances for pharmaceutical applications. The enantiomers have been prepared in high yield and enantiomeric excess, indicating the efficiency and precision of biocatalytic methods (Jin & Zhang, 2011).

Asymmetric Reduction and Stereoselectivity

Ethyl 3-cyano-3-phenylbutanoate's derivatives have been used to study asymmetric reduction processes. Saccharomyces cerevisiae immobilized in calcium alginate beads with double gel layers has been employed for the asymmetric bioreduction of ethyl 3-halo-2-oxo-4-phenylbutanoate, achieving high chemical yield, de, and enantiomeric excess. The study of these processes is crucial for the development of enantioselective synthetic methods in pharmaceutical chemistry (Milagre et al., 2006).

Safety And Hazards

The safety information for Ethyl 3-cyano-3-phenylbutanoate indicates that it has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

ethyl 3-cyano-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-12(15)9-13(2,10-14)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYGTAIDMGEZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyano-3-phenylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Tallant, M Duan, GA Freeman, RG Ferris… - Bioorganic & medicinal …, 2011 - Elsevier
… Finally, 2-methyl-2-phenyl-1,4-diaminobutanes 16a–f were prepared as racemates in five steps from ethyl 3-cyano-3-phenylbutanoate 8 (Scheme 4). Low-temperature, DIBAL reduction …
Number of citations: 14 www.sciencedirect.com

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